Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate

Description

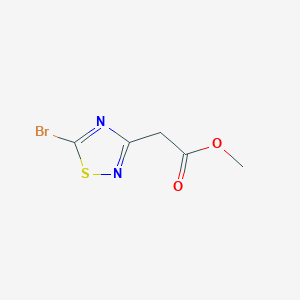

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate (CAS: CID 82389094) is a brominated heterocyclic compound with the molecular formula C₅H₅BrN₂O₂S. Its structure consists of a 1,2,4-thiadiazole ring substituted with a bromine atom at the 5-position and an acetic acid methyl ester moiety at the 3-position. The compound’s SMILES notation is COC(=O)CC1=NSC(=N1)Br, and its InChIKey is JAJJFJLBQUKCLJ-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 135.0 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Properties

Molecular Formula |

C5H5BrN2O2S |

|---|---|

Molecular Weight |

237.08 g/mol |

IUPAC Name |

methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate |

InChI |

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3-7-5(6)11-8-3/h2H2,1H3 |

InChI Key |

JAJJFJLBQUKCLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NSC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates, followed by conversion into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2 to 8°C .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles .

Scientific Research Applications

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:

Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to interact with biological targets and exert cytotoxic effects.

Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with these targets . The specific molecular targets and pathways involved depend on the particular application, such as anticancer activity or fungicidal action .

Comparison with Similar Compounds

Methyl 2-(5-methoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetate (83)

Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate (CAS: 150215-07-9)

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

- Structure: Contains an amino group and methoxyimino side chain.

- Application : Demonstrates antimicrobial activity, highlighting the role of electron-donating groups (e.g., -NH₂) in bioactivity .

Brominated Thiadiazole Derivatives

4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

- Structure : Replaces the thiadiazole ring with a thiazole (one sulfur, one nitrogen).

- Key Difference : Thiazoles have lower π-electron deficiency than thiadiazoles, reducing stability under oxidative conditions .

Functional and Reactivity Comparisons

Physical Properties

- The CCS value of the target compound’s [M+H]+ adduct (135.0 Ų) is comparable to non-brominated analogues like Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate (InChIKey: IZADTQWFLLRFID), indicating minimal steric disruption from bromine .

Biological Activity

Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a bromine atom and an acetate group. The molecular formula is , with a molecular weight of approximately 227.09 g/mol. The presence of the thiadiazole moiety is significant for its diverse biological activities.

1. Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit notable antimicrobial activity. Studies have shown that this compound can inhibit various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be effective against common pathogens responsible for infections.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : Studies demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The proposed mechanism includes the modulation of apoptosis-related proteins and disruption of mitochondrial membrane potential .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It is suggested that the compound can modulate receptors involved in cell signaling pathways related to growth and apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- In a study examining various thiadiazole derivatives for their anticancer effects, this compound was identified as one of the most potent compounds against multiple cancer cell lines .

- Another research project focused on the antimicrobial properties demonstrated that this compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-bromo-1,2,4-thiadiazol-3-yl)acetate, and how can its structure be confirmed?

Methodological Answer:

- Synthesis : The compound can be synthesized via cyclization or skeletal rearrangement of intermediates. For example, 1,2,4-thiadiazole derivatives are often prepared by reacting 3-amino-isoxazole with isothiocyanates, followed by Dimroth rearrangement (Scheme 14.95 in ). Another approach involves brominating intermediates (e.g., 5-amino-1,2,4-thiadiazol-3-yl derivatives) followed by hydrolysis to yield the acetic acid backbone ().

- Structural Confirmation : Use elemental analysis to verify stoichiometry and IR spectrophotometry to identify functional groups (e.g., C=O, C-Br, and thiadiazole ring vibrations). Thin-layer chromatography (TLC) confirms purity and individuality .

Q. How are salts or derivatives of this compound synthesized for pharmacological screening?

Methodological Answer:

- Salts are typically formed by reacting the parent acid with alkali hydroxides (e.g., NaOH/KOH) or metal sulfates (e.g., FeSO₄, CuSO₄) in ethanol or aqueous medium. For organic salts, morpholine or piperidine is used as the base .

- Example: To synthesize Zinc(II) salts, add ZnSO₄ to a solution of the parent acid and isolate the precipitate via recrystallization .

Advanced Research Questions

Q. How can low yields or by-products in the synthesis of this compound be mitigated?

Methodological Answer:

- Optimization Strategies :

- Temperature Control : Maintain reflux conditions during alkylation steps to ensure complete reaction ().

- Stoichiometric Precision : Use equimolar ratios of reactants (e.g., chloroacetic acid and thione precursors) to minimize side reactions .

- Purification : Employ column chromatography or gradient recrystallization (e.g., ethanol/water mixtures) to isolate the target compound from by-products .

- Case Study : A 2022 study improved yield by optimizing bromination and cyclization steps, achieving >85% purity via controlled addition of KSCN and POCl₃ .

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) affect biological activity?

Methodological Answer:

Q. How should researchers address contradictions in reported synthetic methods or characterization data?

Methodological Answer:

- Comparative Analysis :

- Example : Discrepancies in cyclization efficiency were resolved by adjusting solvent polarity, confirming that DMF enhances reaction rates compared to ethanol .

Methodological and Analytical Questions

Q. What advanced techniques are recommended for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- In Silico Tools :

- Validation : Compare computational predictions with experimental permeability data (e.g., Caco-2 cell assays) .

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.